Perfluorohexyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Alternative Refrigerant

Due to its non-flammability, low thermal conductivity, and suitable boiling point, PFC-116 was initially proposed as a potential replacement for chlorofluorocarbons (CFCs) in refrigeration applications []. However, concerns regarding its environmental persistence led to the development of alternative refrigerants with lower global warming potential.

Solvent and Lubricant

PFC-116's chemical inertness and low viscosity have made it a subject of research for its potential as a solvent and lubricant in specialized industrial processes. Studies have explored its use in

Biomedical Research

Limited research has investigated the use of PFC-116 in biomedical fields. Some studies have explored its potential as a

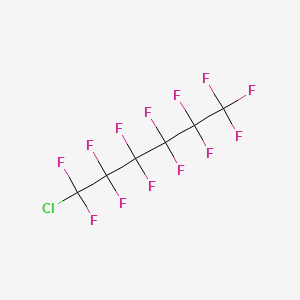

Perfluorohexyl chloride is a synthetic organic compound characterized by a perfluorinated hexyl chain attached to a chlorine atom. Its chemical formula is , where the carbon chain consists of six carbon atoms fully fluorinated, which imparts unique properties such as high stability and hydrophobicity. This compound is part of a larger class of perfluoroalkyl substances, known for their resistance to environmental degradation and their applications in various industrial processes.

Perfluorohexyl chloride can be synthesized through several methods:

- Fluorination of Hexyl Chloride: This method involves the direct fluorination of hexyl chloride using fluorine gas or fluorinating agents under controlled conditions.

- Electrophilic Substitution: Perfluorohexyl iodide can be reacted with various electrophiles such as allyl chloride to yield perfluoroalkyl derivatives.

- Thermal Reactions: High-temperature reactions involving fluoroolefins and halides can also produce perfluorohexyl chloride as a byproduct .

Perfluorohexyl chloride finds applications in various fields:

- Industrial Solvents: Due to its stability and non-flammability, it is used as a solvent in chemical processes.

- Fluorinated Polymers: It serves as an intermediate in the synthesis of fluorinated polymers, which are utilized in coatings and sealants.

- Pharmaceuticals: Research indicates potential applications in drug formulations, particularly for enhancing solubility and bioavailability .

Interaction studies involving perfluorohexyl chloride focus on its reactivity with other chemical species. For example, studies have shown that it can interact with nucleophiles leading to the formation of various derivatives. Furthermore, its interactions with environmental components raise concerns about its persistence and potential bioaccumulation . Understanding these interactions is crucial for assessing its environmental impact and safety.

Perfluorohexyl chloride shares structural similarities with other perfluorinated compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Perfluorooctane | Higher carbon chain length; used in fire-fighting foams. | |

| Perfluoropentane | Shorter carbon chain; used as a refrigerant. | |

| Perfluorobutane | Lower boiling point; used as an aerosol propellant. | |

| Perfluorodecane | Greater hydrophobicity; used in specialty lubricants. |

Uniqueness of Perfluorohexyl Chloride:

- The six-carbon chain length provides a balance between volatility and stability.

- Its chlorine substituent enhances reactivity compared to fully fluorinated compounds, making it versatile for synthetic applications.

Physical State and Appearance

Perfluorohexyl chloride exists as a colorless liquid under standard ambient conditions [5] [6]. The compound maintains its liquid state at room temperature, which is characteristic of many perfluorinated compounds in this molecular weight range [7]. The physical appearance has been consistently reported across multiple sources as a clear, colorless liquid with no distinctive visual characteristics that would distinguish it from other similar perfluorinated compounds [6] [8].

Table 1: Basic Physical Characteristics

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | [5] [6] |

| Appearance | Colorless, clear | [6] [8] |

| Molecular Formula | C₆ClF₁₃ | [1] [2] [3] |

| Molecular Weight | 354.5 g/mol | [1] [2] [3] |

| Chemical Abstracts Service Number | 355-41-9 | [1] [2] [3] |

Thermal Properties

The thermal characteristics of perfluorohexyl chloride have been extensively documented, revealing properties typical of highly fluorinated compounds. The boiling point ranges from 84 to 86 degrees Celsius, with most sources reporting values within this narrow range [1] [2] [3] [7] [9]. This relatively low boiling point compared to hydrocarbon analogs reflects the weak intermolecular forces present in perfluorinated compounds [10].

The density of perfluorohexyl chloride has been reported with some variation across different sources and measurement conditions. Values ranging from 1.29 grams per cubic centimeter to 1.705 grams per cubic centimeter have been documented [1] [2] [7]. The refractive index has been consistently reported as 1.287, which is characteristic of highly fluorinated organic liquids [1] [7].

Table 2: Thermal and Physical Properties

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Boiling Point | 84-86°C | Standard pressure | [1] [2] [3] [9] |

| Density | 1.29 g/cm³ | Not specified | [2] [3] |

| Density | 1.705 g/cm³ | Not specified | [1] [7] |

| Refractive Index | 1.287 | Not specified | [1] [7] |

The thermal stability of perfluorinated compounds, including perfluorohexyl chloride, is exceptionally high due to the strength of carbon-fluorine bonds [10]. Research on related perfluorinated compounds indicates that thermal decomposition typically requires temperatures exceeding 350 degrees Celsius, with complete mineralization occurring only at temperatures approaching 1000 degrees Celsius [10] [11]. The thermal stability is attributed to the exceptional bond strength of carbon-fluorine interactions, which are among the strongest single bonds in organic chemistry [10].

Spectroscopic Profiles

The spectroscopic characteristics of perfluorohexyl chloride provide valuable insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, represents the most informative analytical technique for this highly fluorinated compound [12] [13] [14].

Fluorine-19 nuclear magnetic resonance spectroscopy is exceptionally well-suited for analyzing perfluorohexyl chloride due to the 100 percent natural abundance of fluorine-19 and its high sensitivity, which is approximately 83 percent that of proton nuclear magnetic resonance [12] [13] [15]. The technique provides detailed structural information about the different fluorine environments within the molecule [13] [14].

The carbon-13 nuclear magnetic resonance spectrum of perfluorohexyl chloride would be expected to show signals in regions characteristic of highly fluorinated carbons. Perfluorinated carbons typically resonate in the range of 80 to 130 parts per million, with specific chemical shifts depending on the degree of fluorination and proximity to the chlorine substituent [16] [17]. The carbon bearing the chlorine atom would be expected to show a distinctive chemical shift pattern due to the deshielding effect of the electronegative chlorine atom [16].

Table 3: Spectroscopic Characteristics

| Spectroscopic Method | Expected Features | Chemical Shift Range | Reference |

|---|---|---|---|

| Fluorine-19 Nuclear Magnetic Resonance | Multiple fluorine environments | -60 to -130 ppm | [13] [14] [15] |

| Carbon-13 Nuclear Magnetic Resonance | Highly deshielded carbons | 80-130 ppm | [16] [17] |

| Infrared Spectroscopy | Strong carbon-fluorine stretches | 1000-1350 cm⁻¹ | [18] [19] |

Infrared spectroscopy of perfluorohexyl chloride would reveal characteristic absorption bands associated with carbon-fluorine stretching vibrations, typically appearing in the region between 1000 and 1350 wavenumbers [18] [19]. These absorptions are particularly intense due to the high polarity of carbon-fluorine bonds, making infrared spectroscopy a valuable tool for identifying and characterizing perfluorinated compounds [18] [20].

Mass spectrometry analysis of perfluorohexyl chloride would be expected to show characteristic fragmentation patterns typical of perfluorinated compounds. The molecular ion peak would appear at mass-to-charge ratio 354, corresponding to the molecular weight [21]. Fragmentation would likely involve loss of fluorine atoms and carbon-fluorine groups, creating a distinctive fragmentation pattern that can be used for identification purposes [21].

Phase Partitioning Behavior

The phase partitioning behavior of perfluorohexyl chloride is dominated by its highly fluorinated structure, which imparts unique solubility and distribution characteristics. Perfluorinated compounds typically exhibit very low water solubility and high affinity for organic phases, though they often show poor miscibility with conventional hydrocarbon solvents [22] [23] [24].

The octanol-water partition coefficient for perfluorinated compounds of similar chain length typically ranges from log values of 3 to 8, indicating strong preference for organic phases over aqueous environments [22] [25] [24]. However, perfluorinated compounds often show complex partitioning behavior that deviates from simple hydrocarbon-like partitioning due to their unique electronic properties [23] [24].

Table 4: Partitioning Properties

| Property | Expected Range | Behavior | Reference |

|---|---|---|---|

| Water Solubility | Very low (< 1 mg/L) | Hydrophobic | [8] [23] |

| Octanol-Water Partition Coefficient | Log 4-7 | Lipophilic preference | [22] [25] [24] |

| Vapor Pressure | Moderate | Volatile at ambient temperature | [26] |

The partitioning behavior of perfluorohexyl chloride between different phases is influenced by several factors including the strong electron-withdrawing effect of the perfluorinated chain and the presence of the chlorine substituent [22] [24]. The compound would be expected to show limited solubility in water but significant partitioning into organic solvents, particularly those with fluorinated characteristics [23] [24].

Research on related perfluorinated compounds indicates that these substances often exhibit unique partitioning behavior in environmental systems, with tendencies to accumulate at interfaces and in specific environmental compartments [24]. The phase partitioning characteristics of perfluorohexyl chloride would be expected to follow similar patterns, with implications for its environmental distribution and behavior [23] [24].

Historical Synthesis Methods

The synthesis of perfluorohexyl chloride has evolved significantly since the early development of fluorination chemistry in the mid-20th century. Historical methods primarily relied on metal fluoride-mediated processes and early direct fluorination techniques that laid the foundation for modern industrial production methods.

Metal Fluoride Processes

The earliest systematic approaches to perfluorohexyl chloride synthesis employed metal fluorides, particularly cobalt trifluoride (CoF₃), as fluorinating agents [1]. This method, developed based on the work by Ruff and colleagues, involved the treatment of hydrocarbon precursors with CoF₃ at elevated temperatures of 400°C. The process proceeded through a two-step mechanism where CoF₃ served as the primary fluorinating agent, with the reaction producing perfluorinated compounds and cobalt difluoride (CoF₂) as a byproduct. The CoF₂ was subsequently regenerated to CoF₃ using elemental fluorine, enabling a cyclic process [2].

The metal fluoride approach offered several advantages for early perfluorohexyl chloride production, including relatively controlled reaction conditions and the ability to avoid direct handling of elemental fluorine gas [1]. However, yields were typically limited to 70-90%, and the process required high temperatures that led to some degree of molecular fragmentation and rearrangement [2].

Early Direct Fluorination Attempts

Initial attempts at direct fluorination of organic compounds with elemental fluorine faced significant challenges due to the highly exothermic nature of these reactions [2]. Early work by Bancroft and Jones in 1929 reported explosions during attempted fluorination of benzene and toluene with molecular fluorine [2]. These safety concerns led to the development of diluted fluorine approaches using inert gases such as nitrogen to moderate reaction rates.

Bigelow and Fukuhara's pioneering work in 1941 demonstrated that direct fluorination of benzene with elemental fluorine in the vapor phase over copper gauze catalyst could produce perfluorinated compounds with moderate yields of up to 58% [2]. This vapor-phase approach became the precursor to later jet fluorination methods that would prove more suitable for perfluorohexyl chloride synthesis.

Electrochemical Fluorination Development

The development of electrochemical fluorination (ECF) by Simons represented a major breakthrough in perfluorinated compound synthesis [3]. This method, initially developed during World War II but not reported until 1949 for security reasons, offered a safer alternative to direct fluorination with elemental fluorine [4]. The Simons process utilized anhydrous hydrogen fluoride as both solvent and fluorine source, with electrochemical activation providing the driving force for fluorination [3].

Historical ECF processes for perfluorohexyl chloride synthesis typically operated at temperatures between 20-50°C, significantly lower than metal fluoride methods [3]. The process achieved yields of 60-85% while maintaining better selectivity for specific fluorinated products [4]. Minnesota Mining and Manufacturing Company (3M) was among the first to commercialize ECF processes on an industrial scale [4].

Modern Manufacturing Techniques

Contemporary industrial production of perfluorohexyl chloride employs several advanced techniques that have overcome many of the limitations associated with historical methods. These modern approaches prioritize safety, efficiency, and environmental considerations while achieving higher yields and better product purity.

Advanced Electrochemical Fluorination

Modern electrochemical fluorination systems for perfluorohexyl chloride production utilize sophisticated reactor designs with precise temperature and potential control [5]. Current ECF processes employ divided electrochemical cells with specialized membrane separators that prevent cross-contamination between anodic and cathodic chambers [5]. The use of 2,2,2-trifluoroethanol (TFE) as solvent has improved process stability and product yields compared to traditional anhydrous HF systems [5].

Data Tables

Table 1: Synthesis Methods Comparison

| Method | Temperature Range (°C) | Catalyst/Medium | Yield Range (%) | Industrial Scale |

|---|---|---|---|---|

| Direct Fluorination | 275-475 | NaCl/NaBr | 75-95 | Limited |

| Electrochemical Fluorination (ECF) | 20-50 | Anhydrous HF | 60-85 | Commercial |

| Vapor Phase Fluorination | 300-400 | Copper gauze | 40-70 | Semi-technical |

| Liquid Phase Direct Fluorination | 50-120 | Perfluorinated solvent | 80-95 | Commercial |

| Thermal Decomposition Route | 350-500 | Metal fluorides (CoF₃) | 70-90 | Historical |

Table 2: Analytical Methods for Quality Control

| Analytical Technique | Detection Limit | Primary Application | Sample Preparation | Analysis Time |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.1-10 ng/mL | Quantitative analysis | Direct injection/SPME | 15-30 minutes |

| Nuclear Magnetic Resonance (¹⁹F NMR) | 1-5 ppm | Structural characterization | Minimal preparation | 10-60 minutes |

| Infrared Spectroscopy (FTIR) | 0.5-2% | Functional group identification | KBr pellet/ATR | 5-15 minutes |

| Liquid Chromatography-MS (LC-MS) | 0.01-1 ng/mL | Environmental analysis | Solid phase extraction | 20-45 minutes |

| High Resolution Mass Spectrometry (HRMS) | 0.001-0.1 ng/mL | Impurity identification | Complex sample cleanup | 30-90 minutes |

Table 3: Physical and Chemical Properties

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Weight | 354.5 g/mol | Standard conditions |

| Boiling Point | 85-86°C | Atmospheric pressure |

| Density (25°C) | 1.705 g/mL | 25°C, 1 atm |

| Refractive Index (15°C) | 1.287 | 15°C |

| Molecular Formula | C₆ClF₁₃ | - |

| CAS Number | 355-41-9 | - |

| Physical State | Liquid | Room temperature |

| Solubility in Water | Immiscible | Room temperature |

Table 4: Catalytic Reaction Mechanisms

| Mechanism Type | Initiation Method | Key Intermediates | Rate Determining Step | Selectivity Control |

|---|---|---|---|---|

| Free Radical Chain Reaction | UV irradiation/Heat | Fluorine radicals | H-F bond formation | Temperature/F₂ concentration |

| Electrochemical Single Electron Transfer | Applied potential | Carbocations | Electron transfer | Electrode potential |

| Metal Fluoride Mediated | High temperature | Metal-fluorine complexes | Metal coordination | Metal fluoride type |

| Thermal Decomposition | Thermal energy | Alkyl radicals | C-H bond cleavage | Reaction temperature |

| Photochemical Activation | UV light | Excited state molecules | Photon absorption | Light wavelength |